REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.N1C=CC=CC=1.[F:13][C:14]1[CH:19]=[CH:18][C:17]([CH2:20][C:21](Cl)=[O:22])=[CH:16][CH:15]=1>CCOCC>[F:13][C:14]1[CH:19]=[CH:18][C:17]([CH2:20][C:21]([N:1]2[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]2)=[O:22])=[CH:16][CH:15]=1
|
Name
|
|
Quantity
|
111.8 g
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
103 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)CC(=O)Cl
|
Type
|
CUSTOM
|
Details
|
A well stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
This mixture was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the filtrate washed successively with water twice
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
0.1N sodium hydroxide twice, 0.1N hydrochloric acid twice, water and saturated sodium chloride, then dried in vacuo
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled
|
Type
|
CUSTOM
|
Details
|
giving a yellow liquid which
|
Type
|
CUSTOM
|
Details
|
crystallized
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)CC(=O)N1CCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 245 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |